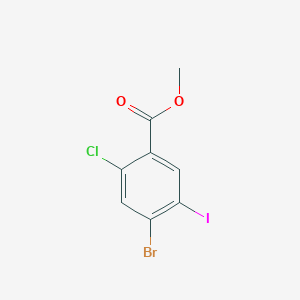

Methyl 4-bromo-2-chloro-5-iodobenzoate

Description

Methyl 4-bromo-2-chloro-5-iodobenzoate (C₈H₅BrClIO₂) is a halogenated aromatic ester featuring bromine, chlorine, and iodine substituents at the 4-, 2-, and 5-positions of the benzoate ring, respectively. Its molecular structure (SMILES: COC(=O)C1=CC(=C(C(=C1)Br)Cl)I) is distinguished by the strategic placement of heavy halogens, which confer unique electronic and steric properties. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to the iodine atom’s role as a superior leaving group compared to bromine or chlorine . Its synthesis typically involves sequential halogenation and esterification steps, ensuring precise regiochemical control.

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOXGLDGHLSCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 4-bromo-2-chloro-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in various organic reactions.

Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems. It can be used as a probe to study enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive halogen atoms.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-chloro-5-iodobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: Methyl 5-Bromo-4-Chloro-2-Iodobenzoate

This positional isomer (CID 81430884) shares the molecular formula C₈H₅BrClIO₂ but differs in halogen placement: bromine at position 5, chlorine at position 4, and iodine at position 2 . Key distinctions include:

- Reactivity : The iodine atom at position 2 (vs. position 5 in the target compound) alters steric accessibility for nucleophilic substitution. For example, iodine at position 2 may hinder reactions at the ortho position due to proximity to the ester group.

- Synthetic Utility : The isomer’s iodine placement may favor coupling reactions at position 2, whereas the target compound’s iodine at position 5 could enable functionalization at the para position relative to the ester.

Amino-Substituted Analog: Methyl 5-Amino-2-Bromo-4-Chlorobenzoate

This analog (CID: L037508) replaces iodine with an amino group at position 5, while retaining bromine (position 2) and chlorine (position 4) . Critical differences include:

- Electronic Properties: The amino group is electron-donating (+M effect), activating the ring toward electrophilic substitution, whereas the iodine in the target compound is electron-withdrawing (-I effect), deactivating the ring.

- Reactivity: The amino group enables diazotization or acylation reactions, expanding utility in synthesizing heterocycles or peptidomimetics. In contrast, the iodine in the target compound facilitates metal-catalyzed cross-couplings.

- Solubility: The polar amino group may enhance aqueous solubility compared to the heavily halogenated target compound.

Halogen-Free Analog: Methyl Shikimate

Its bicyclic structure and hydroxyl groups enable participation in biosynthetic pathways (e.g., aromatic amino acid synthesis) but lack the halogen-driven reactivity critical for coupling or substitution chemistry .

Data Table: Comparative Analysis of Methyl 4-Bromo-2-Chloro-5-Iodobenzoate and Analogs

| Compound Name | Molecular Formula | Substituents (Positions) | Key Reactivity | Synthetic Applications |

|---|---|---|---|---|

| This compound | C₈H₅BrClIO₂ | Br (4), Cl (2), I (5) | Cross-coupling (I at 5 as leaving group) | Pharmaceuticals, materials science |

| Methyl 5-bromo-4-chloro-2-iodobenzoate [5] | C₈H₅BrClIO₂ | Br (5), Cl (4), I (2) | Sterically hindered substitutions at position 2 | Specialty chemical synthesis |

| Methyl 5-amino-2-bromo-4-chlorobenzoate [7] | C₈H₆BrClNO₂ | NH₂ (5), Br (2), Cl (4) | Diazotization, electrophilic substitution | Heterocycle synthesis, drug candidates |

| Methyl shikimate [3] | C₈H₁₂O₅ | Hydroxyl groups, bicyclic core | Biosynthetic esterification | Natural product research, metabolic studies |

Research Findings and Trends

- Halogen Positioning : The reactivity of halogenated benzoates is highly position-dependent. For example, iodine at position 5 in the target compound enhances coupling efficiency compared to position 2 in its isomer due to reduced steric interference with the ester group .

- Amino vs. Halogen Functionality: Amino-substituted analogs (e.g., CID L037508) exhibit divergent reactivity, favoring electrophilic aromatic substitution over cross-coupling, which is critical in designing kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.